

A Technical Guide to Quantum Chemical Calculations of 2-Hydroxyphenylthiourea

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Compound of Interest

Compound Name: 2-Hydroxyphenylthiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of **2-**

Hydroxyphenylthiourea. While a dedicated, peer-reviewed computational study providing a complete dataset for **2-Hydroxyphenylthiourea** is not readily available in the public domain, this document outlines the established methodologies and expected outcomes based on studies of analogous compounds. By leveraging Density Functional Theory (DFT), we can elucidate the molecular structure, vibrational properties, and electronic characteristics of **2-Hydroxyphenylthiourea**, offering critical insights for drug design and materials science.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods allow for the prediction of various molecular properties, including optimized geometry, electronic structure, and spectroscopic signatures. For a molecule like **2-Hydroxyphenylthiourea**, which possesses potential biological activity, understanding these properties at a quantum level can inform its mechanism of action, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a preferred method for such investigations due to its balance of computational accuracy and efficiency. Specifically, the B3LYP (Becke, 3-parameter,

Lee–Yang–Parr) functional combined with a high-level basis set like 6-311++G(d,p) is widely used for reliable predictions of the properties of organic molecules.

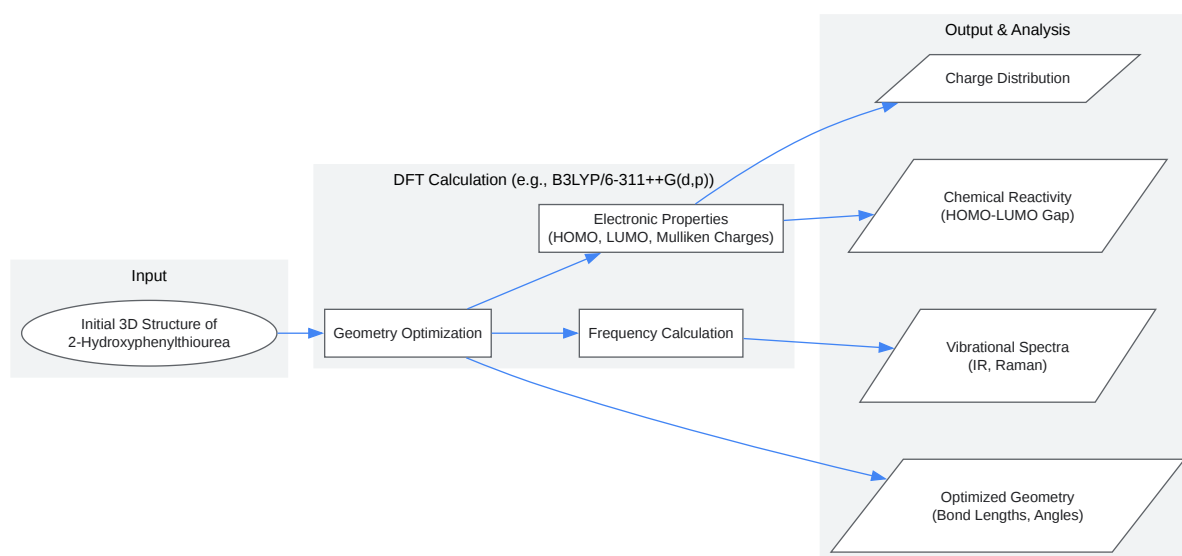
Methodologies for Quantum Chemical Analysis

A thorough computational investigation of **2-Hydroxyphenylthiourea** would involve a series of calculations to determine its structural, vibrational, and electronic properties.

Computational Protocol

The primary computational approach would be Density Functional Theory (DFT). The calculations would be performed using a software package such as Gaussian, ORCA, or Spartan. A typical and robust level of theory for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide accurate results for a wide range of organic molecules.

The logical workflow for such a study is depicted in the following diagram:



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Caption: Workflow for DFT-based characterization of **2-Hydroxyphenylthiourea**.

Experimental Protocols (for validation)

While this guide focuses on computational methods, it is crucial to note that theoretical results are most powerful when validated by experimental data. Key experimental techniques would include:

- **X-ray Crystallography:** To determine the precise solid-state molecular structure, including bond lengths and angles, which can be compared with the optimized geometry from DFT

calculations.

- **FT-IR and Raman Spectroscopy:** To record the vibrational spectra of the compound. The experimental frequencies can then be compared to the calculated vibrational modes to validate the accuracy of the computational model.
- **UV-Vis Spectroscopy:** To measure the electronic absorption spectrum, which can be correlated with the calculated electronic transitions, primarily the HOMO-LUMO gap.
- **NMR Spectroscopy (^1H and ^{13}C):** To elucidate the chemical environment of the atoms in the molecule. Theoretical NMR chemical shifts can be calculated and compared with experimental data.

Data Presentation: Predicted Molecular Properties

The following tables illustrate how the quantitative data from a comprehensive quantum chemical study of **2-Hydroxyphenylthiourea** would be presented. Note: The values in these tables are illustrative placeholders based on typical values for similar molecules and are not the result of actual calculations on **2-Hydroxyphenylthiourea**.

Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule in the gas phase.

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Lengths	C=S	1.68
C-N (Thiourea)	1.38	
C-N (Aryl)	1.42	
C-O	1.36	
O-H	0.97	
Bond Angles	N-C-N	118.0
S=C-N	121.0	
C-N-C	125.0	
C-O-H	109.5	
Dihedral Angles	C-N-C-S	180.0 (trans) / 0.0 (cis)
C-C-N-C	Varies with conformation	

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific molecular motions and compared with experimental FT-IR and Raman spectra.

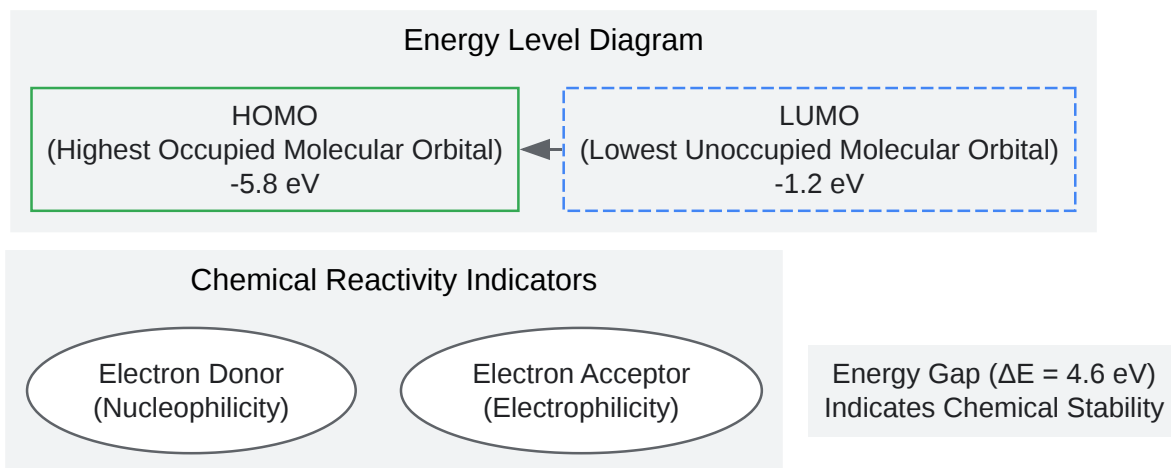
Vibrational Mode	Calculated Frequency (cm ⁻¹)	Assignment
$\nu(\text{O-H})$	3500	O-H stretching
$\nu(\text{N-H})$	3400 - 3200	N-H stretching
$\nu(\text{C-H})$ aromatic	3100 - 3000	Aromatic C-H stretching
$\nu(\text{C=S})$	1550	C=S stretching
$\delta(\text{N-H})$	1620	N-H bending
$\nu(\text{C-N})$	1350	C-N stretching
$\gamma(\text{C-H})$	900 - 700	Aromatic C-H out-of-plane bending

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

Property	Calculated Value (eV)
HOMO Energy	-5.8
LUMO Energy	-1.2
HOMO-LUMO Gap (ΔE)	4.6

The relationship between these electronic properties and chemical reactivity is visualized below:



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